L-xylo-Hex-2-ulono-1,4-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

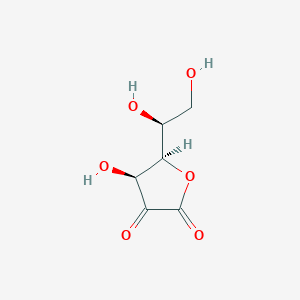

L-xylo-hex-2-ulono-1,4-lactone is a ketoaldonolactone obtained by formal intramolecular condensation between the carboxy group and the 4-hydroxy group of L-xylo-hex-2-ulonic acid.

Aplicaciones Científicas De Investigación

Biochemical Research

L-xylo-Hex-2-ulono-1,4-lactone has been explored for its role as a substrate in enzymatic reactions. Its structural features allow it to interact with various enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms. For instance, it can serve as a probe compound to detect and isolate specific enzymes, aiding in the understanding of metabolic pathways .

Medicinal Chemistry

The compound has shown potential therapeutic applications, particularly in cancer research. Preliminary studies suggest that this compound may exhibit anti-cancer properties by influencing key cellular pathways involved in tumor growth and apoptosis. Its interaction with specific proteins associated with cancer progression is currently under investigation .

Metabolic Studies

Research indicates that this compound can be used to study metabolic processes involving carbohydrates. Its ability to mimic natural substrates allows researchers to explore carbohydrate metabolism and related disorders such as diabetes and obesity. The compound's effects on metabolic enzymes are being characterized to understand its potential as a therapeutic agent .

Probing Enzyme Activity

As a probe compound, this compound is utilized in assays to evaluate enzyme activity and specificity. Its structural characteristics enable it to bind selectively to certain enzymes, facilitating the identification of enzymatic functions and interactions within biological systems .

Potential in Electrochemical Applications

The compound's properties may also extend to electrochemical applications, particularly in the development of high-energy-density vanadium electrolyte solutions for redox flow batteries. Its stability and reactivity could enhance the performance of these systems, making it a candidate for further exploration in energy storage technologies .

Case Study 1: Enzyme Interaction Studies

In a recent study, researchers utilized this compound to investigate its interaction with xanthine oxidase (XO). The findings revealed that the compound inhibited XO activity effectively, suggesting its potential role in managing conditions like gout and hyperuricemia associated with elevated uric acid levels .

Case Study 2: Cancer Therapeutics

A study focused on the anti-cancer effects of this compound demonstrated its ability to inhibit tumor growth in xenograft models. The compound was administered at varying doses, revealing significant reductions in tumor volume compared to control groups. Further mechanistic studies are ongoing to elucidate its action at the molecular level .

Análisis De Reacciones Químicas

Structural Determinants of Reactivity

The compound’s reactivity is governed by its cyclic ester (lactone) and α-keto functional groups:

| Property | Value |

|---|---|

| Molecular formula | C₆H₈O₆ |

| Molecular weight | 176.12 g/mol |

| Functional groups | Ketoaldonolactone, cyclic ester |

| Key reactive sites | C-2 carbonyl, C-3 hydroxyl |

This structure facilitates intramolecular cyclization and nucleophilic attacks at the carbonyl group, critical for ascorbate formation .

Enzymatic vs. Non-Enzymatic Steps

| Parameter | Enzymatic Oxidation | Spontaneous Isomerization |

|---|---|---|

| Catalyst | L-gulonolactone oxidase (FAD) | None |

| Reaction type | Oxidation | Tautomerism/rearrangement |

| Byproducts | H₂O₂ | None |

| Organisms capable | Most vertebrates (excluding primates) | All organisms with substrate |

Biological Implications

-

H₂O₂ Production : The enzymatic step generates hydrogen peroxide, requiring cellular antioxidant mechanisms .

-

Evolutionary Loss : The absence of EC 1.1.3.8 in humans necessitates dietary vitamin C intake .

Experimental Observations

Propiedades

Fórmula molecular |

C6H8O6 |

|---|---|

Peso molecular |

176.12 g/mol |

Nombre IUPAC |

(4S,5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2/t2-,3+,5+/m0/s1 |

Clave InChI |

KRGQEOSDQHTZMX-GDGKWOGESA-N |

SMILES |

C(C(C1C(C(=O)C(=O)O1)O)O)O |

SMILES isomérico |

C([C@@H]([C@@H]1[C@@H](C(=O)C(=O)O1)O)O)O |

SMILES canónico |

C(C(C1C(C(=O)C(=O)O1)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.